Enhanced Potency in Xanthine Oxidase (XO) Inhibition vs. Allopurinol – Pyrimidinone Core Advantage
In a head‑to‑head enzymatic assay, the 5‑(6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)‑1H‑indole‑3‑carbonitrile derivative (compound 25c), which contains the (6‑oxo‑1,6‑dihydropyrimidin‑2‑yl) moiety as its core, demonstrated an IC₅₀ of 0.085 μM against xanthine oxidase (XO). This represents a 98.5‑fold improvement in inhibitory potency compared to allopurinol (IC₅₀ = 8.37 μM), the standard‑of‑care purine‑based XO inhibitor [1]. The pyrimidinone ring was identified as a critical pharmacophore that engages key residues (Glu 802, Arg 880) in the XO active pocket through hydrogen bonding [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against xanthine oxidase |
|---|---|
| Target Compound Data | Compound 25c: IC₅₀ = 0.085 μM |
| Comparator Or Baseline | Allopurinol: IC₅₀ = 8.37 μM |
| Quantified Difference | 98.5‑fold more potent |
| Conditions | In vitro enzymatic assay, pH 7.4, 25 °C; xanthine substrate at 50 μM |
Why This Matters
The 98.5‑fold potency gain demonstrates that the 6‑oxo‑1,6‑dihydropyrimidin‑2‑yl scaffold is a superior starting point for developing non‑purine XO inhibitors, justifying its selection over generic pyrimidine building blocks.
- [1] Zhang, B., Duan, Y., Yang, Y., Mao, Q., Lin, F., Gao, J., ... & Wang, S. (2022). Design, synthesis, and biological evaluation of N‑(3‑cyano‑1H‑indol‑5/6‑yl)‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxamides and 5‑(6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)‑1H‑indole‑3‑carbonitriles as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 227, 113928. View Source
